Syngenite

Descripción

Syngenite Formation in Marine Evaporite Deposits

This compound is a characteristic, albeit relatively rare, component of marine evaporite sequences. researchgate.net These deposits form from the extensive evaporation of seawater in restricted basins, leading to the precipitation of a series of salt minerals. usgs.govsav.sk

The formation of this compound in salt deposits is often a result of diagenesis, which involves the physical and chemical changes occurring in sediments after their initial deposition. wikipedia.orghandbookofmineralogy.org It can form as a secondary mineral through the interaction of potassium-rich brines with earlier-formed calcium sulfate minerals like gypsum or anhydrite. wikipedia.org The presence of this compound can indicate specific conditions within the evaporite basin, such as fluctuations in brine composition and temperature. rruff.info In some instances, this compound is considered a diagenetic product formed at the expense of gypsum through reactions with sulfate-rich atmospheric aerosols.

In marine evaporite deposits, this compound is commonly found in association with a suite of other evaporite minerals. handbookofmineralogy.orgclassicgems.net These paragenetic associations provide valuable clues about the geochemical environment of formation.

Commonly Associated Minerals:

Halite (NaCl): As the most abundant salt in marine evaporites, halite is frequently found with this compound. wikipedia.orghandbookofmineralogy.org

Sylvite (KCl): The presence of sylvite indicates a high degree of evaporation and potassium concentration in the brine, conditions that also favor this compound formation. colorado.edu

Gypsum (CaSO₄·2H₂O): Gypsum is a primary precipitate in evaporite sequences and can be a precursor to this compound. wikipedia.org

Arcanite (K₂SO₄): This potassium sulfate mineral also occurs in highly evaporated deposits and is found in association with this compound. wikipedia.orghandbookofmineralogy.org

Polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O): this compound is chemically related to polyhalite, and they can occur in similar geological settings. wikipedia.orgmindat.org

Langbeinite (K₂Mg₂(SO₄)₃): This mineral is another indicator of potassium and sulfate-rich brines and can be associated with this compound. sav.sk

Kainite (KMg(SO₄)Cl·3H₂O): Found in the upper stratigraphic layers of some potash deposits, kainite can be part of the same mineral assemblage as this compound. sav.sk

Volcanic and Geothermal Manifestations

This compound is not restricted to sedimentary evaporite environments and can also form under higher temperature conditions associated with volcanic and geothermal activity. uva.es

This compound can be found as a volcanic sublimate, where it precipitates directly from volcanic gases as they cool. wikipedia.orghandbookofmineralogy.orgclassicgems.net It often forms as fine coatings or encrustations on lava flows. uva.es Notable occurrences as a volcanic sublimate have been reported from volcanoes such as Mount Vesuvius in Italy and Haleakalā in Hawaii, USA. handbookofmineralogy.orgclassicgems.net

In geothermal fields, hot, mineral-rich fluids circulate through fractures in the rock. As these fluids cool or change in pressure, they can deposit a variety of minerals, including this compound, in veins and fractures. wikipedia.orghandbookofmineralogy.orgclassicgems.net The Cesano geothermal field in Italy is a well-documented example of this compound occurrence in this type of environment. handbookofmineralogy.orgclassicgems.net

Pedogenic and Biogenic Occurrence

This compound can also form in near-surface environments through processes related to soil formation (pedogenesis) and biological activity (biogenesis).

In some cases, this compound has been identified in salt efflorescences on soils and building materials like bricks, often in conjunction with gypsum. Its formation in these contexts is typically due to the evaporation of mineral-rich water.

A notable biogenic occurrence of this compound is in cave deposits, where it is derived from the decomposition of bat guano. wikipedia.orghandbookofmineralogy.org In these environments, this compound is associated with other phosphate and sulfate minerals such as aphthitalite, monetite, whitlockite, and gypsum. handbookofmineralogy.org

Propiedades

Número CAS |

13780-13-7 |

|---|---|

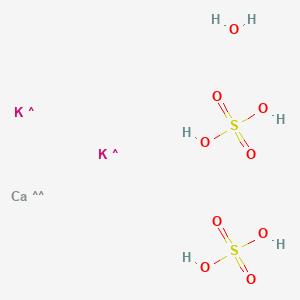

Fórmula molecular |

CaH6K2O9S2 |

Peso molecular |

332.5 g/mol |

InChI |

InChI=1S/Ca.2K.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H2,1,2,3,4);1H2 |

Clave InChI |

VVJRSSJSRXEOQL-UHFFFAOYSA-N |

SMILES |

O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |

SMILES canónico |

O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca] |

Otros números CAS |

13780-13-7 |

Sinónimos |

(K2Ca(SO4)2.H2O) syngenite |

Origen del producto |

United States |

Crystallographic and Structural Characterization

Determination and Refinement of Syngenite Crystal Structure

The crystal structure of this compound has been determined and refined through single-crystal and powder X-ray diffraction techniques. These studies provide precise information about its symmetry, the dimensions of its basic repeating unit, and the specific arrangement of atoms within the crystal lattice.

This compound crystallizes in the monoclinic crystal system. mindat.orgmindat.org Its structure is defined by the space group P2₁/m. mindat.orgarizona.edu This space group indicates a primitive unit cell with a twofold rotation axis and a mirror plane perpendicular to it.

The unit cell parameters, which define the size and shape of the fundamental repeating block of the structure, have been measured with high precision. While slight variations exist between studies on natural and synthetic samples, representative values are provided in the table below.

| Parameter | Value (Corazza and Sabelli, 1967) arizona.edu | Value (Ballirano et al., 2015) researchgate.net | Value (Baikina et al., 2022) mdpi.com |

| a | 9.77 Å | 9.7710(2) Å | 9.7100 Å |

| b | 7.15 Å | 7.1449(2) Å | 7.1490 Å |

| c | 6.25 Å | 6.2469(1) Å | 6.2300 Å |

| β | 104.0° | 103.992(2)° | 103.9300° |

| Z | 2 | 2 | 2 |

Interactive Data Table: Unit Cell Parameters of this compound. Note: Å stands for Angstroms. Z represents the number of formula units per unit cell.

The atoms within the this compound lattice exhibit distinct coordination environments, which describe the number and arrangement of neighboring atoms.

Calcium (Ca²⁺): The calcium cation is surrounded by nine oxygen atoms, forming a CaO₉ polyhedron. arizona.edumdpi.com One of these oxygen atoms belongs to a water molecule. mdpi.com The Ca–O bond distances typically range from approximately 2.40 Å to 2.70 Å. mdpi.com

Potassium (K⁺): The potassium cations have a more irregular coordination. One study describes the potassium atom as being surrounded by eight oxygen atoms in a highly irregular arrangement. arizona.edu Another, more recent refinement suggests a KO₁₀ coordination environment when considering all K-O bonds up to 3.55 Å. mdpi.com

Sulfur (S⁶⁺): There are two symmetrically independent sulfur atoms in the structure. mdpi.com Each is tetrahedrally coordinated to four oxygen atoms, forming regular SO₄ tetrahedra. arizona.edumdpi.com The S–O bond lengths are relatively consistent, falling in the range of approximately 1.47 Å to 1.48 Å. mdpi.com

The crystal structure of this compound is characterized by a distinct layered architecture. This structure is built from the interconnection of the calcium and sulfate polyhedra.

The CaO₉ polyhedra share edges to form chains that run parallel to the b-axis. arizona.edu These chains, along with the SO₄ tetrahedra, create layers parallel to the (100) plane. arizona.edumdpi.com Specifically, the structure contains bassanite-type infinite chains. mdpi.com These layers are then linked together, forming the three-dimensional framework. arizona.edu

The potassium (K⁺) cations are located in the interlayer spaces, situated between the primary [Ca(SO₄)₂]²⁻ layers. arizona.edumdpi.com These potassium polyhedra also form chains and sheets. The K polyhedra link to form chains parallel to the y-direction, and these chains, in turn, connect to form sheets parallel to the (100) plane. arizona.edu The potassium atoms and their coordinating oxygen atoms serve to bridge the calcium sulfate layers. arizona.edu

As mentioned, there are two distinct sulfate tetrahedra (S1O₄ and S2O₄) in the this compound structure. mdpi.com These tetrahedra are regular and provide the anionic framework of the mineral. arizona.edu They connect the calcium polyhedral chains and also bridge to the interlayer potassium sheets. arizona.edu

A single, symmetrically distinct water molecule is present in the structure. arizona.edumdpi.com The oxygen atom of this water molecule is part of the coordination sphere of the calcium atom. arizona.edumdpi.com The water molecule lies on a mirror plane of symmetry within the crystal structure. arizona.eduqut.edu.au Its oxygen is coordinated to two potassium cations, and the hydrogen atoms form hydrogen bonds with oxygen atoms of the sulfate groups. qut.edu.au

Interlayer Cationic Arrangements (e.g., Potassium Atom Sites)

Crystal Morphology and Growth Habits

This compound typically forms as tabular or prismatic crystals. mindat.orgnationalgemlab.in The crystals are often tabular on the {100} plane and can be elongated along the mdpi.com direction. mindat.orgnationalgemlab.in They frequently exhibit a variety of crystal faces, and faces in the mdpi.com zone can be vertically striated. mindat.org Crystalline crusts and lamellar (thin plate-like) aggregates are also common morphologies. mindat.org Twinning, specifically contact twinning on the {100} plane, is a common feature observed in this compound crystals. mindat.org

Analysis of Simple Forms and Pinacoidal Habits

This compound crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class. mindat.orgwikipedia.org Its space group is designated as P2₁/m. mindat.orgarizona.edu The crystal habit of this compound is frequently tabular to prismatic, and it can also manifest as lamellar aggregates and crystalline crusts. mindat.orgwikipedia.orghandbookofmineralogy.org

A significant characteristic of this compound crystals is the common determination of their habit by the {100} pinacoid. geologicacarpathica.comhermuz.hu In addition to the prominent {100} pinacoid, other well-developed and widespread simple forms observed on this compound crystals include {010}, {001}, {101}, {101}, {110}, and {011}. geologicacarpathica.comhermuz.huresearchgate.net However, crystals exhibiting a {100} + {110} pinacoidal-prismatic habit or a purely {110} prismatic habit are considered rare. hermuz.hu The faces within the d-nb.info zone of this compound crystals are often vertically striated. mindat.orgmindat.org

A comprehensive list of the simple forms identified in this compound crystals from the Kalush area in the Precarpathians, Ukraine, is detailed below.

| Simple Form |

| {100} |

| {010} |

| {001} |

| {101} |

| {101} |

| {110} |

| {011} |

Table based on data from Kvasnytsya et al. (2002, 2003) geologicacarpathica.comhermuz.huresearchgate.net

Observation of Twinning Phenomena

Twinning is a frequently observed phenomenon in this compound crystals. mindat.orgwikipedia.org The most common form of twinning in this compound is contact twinning on the {100} plane. mindat.orgwikipedia.orghandbookofmineralogy.org This type of twinning occurs when two or more individual crystals grow together, sharing a common crystallographic plane, in this case, the {100} plane. This results in a symmetrical intergrowth of the crystals. The presence of these twins can sometimes be identified by re-entrant angles or notches on the crystal's surface.

Characterization of Crystal Size and Elongation

The dimensions of this compound crystals can vary significantly depending on their formation conditions. Natural crystals can reach up to 14 cm in size. handbookofmineralogy.org Studies on this compound from the Dombrove quarry in the Kalush-Golyn' group deposits have reported crystal sizes ranging from 0.5 to 30 mm along the d-nb.info axis. geologicacarpathica.comresearchgate.net

The morphology and size of this compound are also influenced by the synthesis method. For instance, this compound produced through a solventless mechanochemical process typically forms monoclinic, prismatic crystals with soft edges, mostly of sub-micron size. d-nb.info These mechanochemically synthesized crystals have been observed with diameters of approximately 50-500 nm and lengths ranging from 100 nm to 2 µm. d-nb.info In contrast, this compound synthesized via co-precipitation from an aqueous solution tends to form monoclinic, bladed or platy crystals with larger dimensions, typically around 1-3 µm in width and 10-30 µm in length. d-nb.info

This compound crystals are often noted for their elongated nature. mdpi.comresearchgate.net This elongation is frequently observed along the d-nb.info crystallographic axis. hermuz.hu The table below summarizes the dimensional characteristics of this compound from different sources.

| Synthesis/Origin | Morphology | Diameter/Width | Length |

| Mechanochemical | Monoclinic, prismatic | ~50–500 nm | ~100 nm–2 µm |

| Co-precipitated | Monoclinic, bladed/platy | ~1–3 µm | ~10–30 µm |

| Natural (Dombrove quarry) | Prismatic, tabular | - | 0.5–30 mm |

Table based on data from various research findings. geologicacarpathica.comresearchgate.netd-nb.info

Spectroscopic and Spectrometric Investigations

Vibrational Spectroscopy of Syngenite

Vibrational spectroscopy, encompassing infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound (K₂Ca(SO₄)₂·H₂O). These methods provide detailed insights into the internal vibrations of the constituent sulfate (SO₄²⁻) ions and water (H₂O) molecules, revealing information about site symmetry, bond strengths, and intermolecular interactions within the crystal lattice.

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the fundamental vibrations of its anionic and molecular groups. The crystal structure dictates the activity and appearance of these bands, offering a spectroscopic fingerprint of the mineral.

The infrared spectrum of this compound is dominated by the vibrational modes of the sulfate tetrahedra and the water molecule. qut.edu.au The four fundamental modes of a free sulfate ion of Td symmetry are the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). qut.edu.au In the this compound crystal, the symmetry is lowered, causing these modes to split and become IR active. qut.edu.au

The ν₃ antisymmetric stretching modes appear as a series of very strong bands, typically between 1100 and 1200 cm⁻¹. researchgate.netresearchgate.net In contrast, the ν₁ symmetric stretching modes are observed as very weak bands around 980 and 999 cm⁻¹. qut.edu.au The ν₄ bending modes are found as multiple bands in the 600-660 cm⁻¹ region. qut.edu.auresearchgate.net The ν₂ modes are typically weak and appear around 439 cm⁻¹. researchgate.net

Vibrations of the water molecule are also clearly identifiable. A distinct band for the H-O-H bending mode is observed around 1631-1685 cm⁻¹. qut.edu.aucambridge.org The OH-stretching region, between 3000 and 3600 cm⁻¹, shows multiple bands corresponding to symmetric and antisymmetric stretching vibrations, influenced by hydrogen bonding. qut.edu.aucambridge.org A water librational (rocking) mode is also assigned to a band near 750-758 cm⁻¹. cambridge.orggeologicacarpathica.com

Interactive Table: Characteristic Infrared Absorption Bands of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | References |

| ν₁ (SO₄²⁻) | 980, 999 | Symmetric stretch | qut.edu.au |

| ν₂ (SO₄²⁻) | 439 | Bending | researchgate.net |

| ν₃ (SO₄²⁻) | 1110, 1125, 1136, 1148, 1193 | Antisymmetric stretch | researchgate.netresearchgate.net |

| ν₄ (SO₄²⁻) | 604, 617, 644, 657 | Bending | qut.edu.auresearchgate.net |

| OH Stretch (H₂O) | 3248, 3377, 3510 | Symmetric and antisymmetric stretch | qut.edu.au |

| OH Bend (H₂O) | 1631 | H-O-H bending | |

| OH Libration (H₂O) | 754 | Water molecule rocking/libration | geologicacarpathica.com |

The crystal structure of this compound, which is monoclinic with the space group P2₁/m, contains two crystallographically distinct sulfate groups. researchgate.netmdpi.com This structural arrangement reduces the local symmetry of the sulfate ions from tetrahedral (Td) to Cs. qut.edu.auresearchgate.net According to group theory, this lowering of symmetry makes all fundamental vibrational modes (ν₁ to ν₄) both infrared and Raman active. qut.edu.auresearchgate.net It also lifts the degeneracy of the E and F₂ modes, leading to a splitting of the ν₂, ν₃, and ν₄ bands. qut.edu.au

For each of the two non-equivalent sulfate groups with Cs site symmetry, a total of nine active bands (6A' + 3A'') are predicted in the infrared spectrum. qut.edu.aurruff.info Therefore, a theoretical maximum of 18 distinct bands for the sulfate groups are possible. qut.edu.au While not all predicted bands may be resolved or have sufficient intensity to be observed, studies have successfully identified multiple components for the ν₃ and ν₄ modes, confirming the splitting due to the low site symmetry and the non-equivalency of the two sulfate tetrahedra in the structure. qut.edu.auresearchgate.netgeologicacarpathica.com

The single water molecule in the this compound structure plays a crucial role in its stability and is involved in a distinct hydrogen bonding network. The two protons of the water molecule form strong hydrogen bonds with oxygen atoms belonging to one of the sulfate groups (the S2 group). qut.edu.au This interaction is clearly reflected in the vibrational spectra.

The infrared spectrum shows distinct bands for the water molecule's vibrations. Two OH-stretching bands are observed around 3248 cm⁻¹ (symmetric mode) and 3377 cm⁻¹ (antisymmetric mode). qut.edu.au The presence and positions of these bands are characteristic of the strength of the hydrogen bonds. A third, not previously observed band at 3510 cm⁻¹ has also been reported. qut.edu.au The H-O-H bending vibration appears as a singlet near 1680 cm⁻¹, consistent with the presence of a single, crystallographically distinct water site. cambridge.org Furthermore, a band attributed to the librational motion of the water molecule, involved in the hydrogen bonding, is identified around 750 cm⁻¹. geologicacarpathica.com Studies using deuterated samples have confirmed this assignment. geologicacarpathica.com

Infrared Emission Spectroscopy (IES) is a technique used to study the thermal decomposition of minerals by measuring the infrared energy emitted from a sample as a function of temperature. researchgate.netqut.edu.au Studies on this compound using IES, coupled with thermal analysis techniques, have elucidated its decomposition pathway. researchgate.net

The thermal decomposition of this compound begins with dehydration. The main endothermic dehydration and decomposition stage is observed at approximately 200°C. researchgate.net At this temperature, this compound breaks down into crystalline K₂Ca₂(SO₄)₃ and amorphous potassium sulfate (K₂SO₄), a process involving a solid-state recrystallization as water diffuses out of the lattice. researchgate.net IES allows for the monitoring of this process by tracking the decrease in intensity of the hydroxyl-stretching and deformation bands associated with the water of hydration as the temperature increases. qut.edu.au The technique shows that dehydroxylation is a continuous process with a significant loss of intensity in the hydroxyl vibration bands in the 400 to 500°C range for related minerals. qut.edu.au

Raman spectroscopy provides complementary information to infrared spectroscopy for the study of this compound. Due to the Cs site symmetry of the sulfate groups, all vibrational modes are also Raman active. researchgate.net

The Raman spectrum of this compound is characterized by two very strong bands at approximately 981-982 cm⁻¹ and 1000-1006 cm⁻¹, which are assigned to the ν₁ symmetric stretching modes of the two non-equivalent sulfate groups. researchgate.netcambridge.org The ν₃ antisymmetric stretching modes, which are very strong in the IR spectrum, appear as weak bands in the Raman spectrum between 1117 and 1166 cm⁻¹. qut.edu.auresearchgate.net

The splitting of the degenerate modes is also clearly observed. The ν₂ mode is resolved into four distinct bands at approximately 424, 441, 471, and 491 cm⁻¹. qut.edu.auresearchgate.net The ν₄ mode is observed as a broad band at room temperature which, upon cooling to 77 K, splits into four components at 607, 621, 634, and 643 cm⁻¹. qut.edu.auresearchgate.net The O-H stretching mode of the water molecule is observed as a medium intensity band around 3309 cm⁻¹. cambridge.org

Low-temperature Raman studies show that as the temperature decreases, most bands shift toward higher wavenumbers due to the strengthening of bonds. cambridge.org However, the –OH bands associated with the water molecule show a different behavior, shifting toward lower wavenumbers as the temperature decreases. cambridge.org Cooling also results in narrower bandwidths, allowing for better resolution of closely spaced bands. qut.edu.auresearchgate.net

Interactive Table: Characteristic Raman Bands of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description | References |

| ν₁ (SO₄²⁻) | 982, 1006 | Symmetric stretch | cambridge.org |

| ν₂ (SO₄²⁻) | 428, 441, 473, 493 | Bending | cambridge.org |

| ν₃ (SO₄²⁻) | 1140, 1166 | Antisymmetric stretch | researchgate.netcambridge.org |

| ν₄ (SO₄²⁻) | 608, 621, 633, 644, 661 | Bending | cambridge.org |

| OH Stretch (H₂O) | 3309 | O-H stretching | cambridge.org |

| Lattice Modes | 132, 179, 200, 239 | (M, H₂O) vibrations | cambridge.org |

Raman Spectroscopy

Correlation with Crystal Structure and Symmetry

Solid-State Nuclear Magnetic Resonance (NMR) Studies

While less common than Raman spectroscopy, solid-state Nuclear Magnetic Resonance (NMR) has been applied to study this compound. Solid-state NMR is a powerful technique for probing the local chemical environment of specific nuclei within a crystal lattice. rsc.orgnih.gov For this compound, ¹H MAS (Magic Angle Spinning) NMR can provide information about the water molecules in the structure, including details on hydrogen bonding. nih.govresearchgate.netubc.ca Studies have mentioned the use of NMR to investigate this compound, sometimes in the context of analyzing related hydrated sulfate minerals or in the development of new analytical techniques. researchgate.netunimi.itrsc.orgdntb.gov.ua

Integration of Spectroscopic Data for Mineralogical Databases (e.g., Planetary Science)

The detailed spectroscopic data obtained for this compound, particularly its Raman and infrared spectra, are crucial for its unambiguous identification in complex mixtures. This information is compiled into mineralogical databases which are essential resources for various fields, including planetary science.

One of the most prominent examples is the RRUFF™ project, which maintains a comprehensive database of Raman, X-ray diffraction, and infrared spectra for minerals. rruff.info this compound is included in the RRUFF database, providing a standard reference spectrum for researchers worldwide. rruff.info

In the context of planetary science, the identification of minerals on Mars is a key objective of missions like the Mars Exploration Rovers and the Mars Science Laboratory (Curiosity). researchgate.net These missions have detected various sulfate minerals, which are important indicators of past aqueous environments. researchgate.net this compound, along with other mixed-cation sulfates like görgeyite, is considered a plausible mineral to be found on Mars, potentially in evaporite deposits or areas that experienced hydrothermal activity. researchgate.netcambridge.orgresearchgate.net The spectroscopic data of this compound, characterized under simulated Martian conditions (e.g., low temperatures), are therefore vital for interpreting the data sent back from Raman instruments on Mars rovers. cambridge.orgresearchgate.netresearchgate.netusra.edu These spectral libraries, like the Bishop Spectral Library, allow for direct comparison with the data collected on other planetary bodies, aiding in the identification of their surface composition. seti.org

Thermo-baric Transformations and Stability Regimes

Thermal Decomposition Pathways and Products

The application of heat to syngenite initiates a series of transformations, leading to its decomposition into new crystalline and amorphous phases.

Studies on the thermal decomposition of this compound show that it is stable up to approximately 200°C. mdpi.comspbu.ru The primary endothermic event, which involves both dehydration and decomposition, takes place at around 200°C. researchgate.netqut.edu.au This main stage is characterized by the loss of water from the crystal lattice. researchgate.net

Some studies have observed multiple stages of water loss. For instance, one study noted two stages: one at 100°C and another in the range of 250–350°C. mdpi.com Another investigation identified two main mass loss steps from thermogravimetric (TG) analysis: the first attributed to the loss of adsorbed water and the second to the dehydration of this compound itself. mdpi.com Additional weight loss steps observed at higher temperatures, such as around 250°C and 350°C, are likely due to the slower decomposition of larger this compound particles. researchgate.netqut.edu.au The rate of heating and the atmosphere can also influence the specific temperatures at which these events occur. mdpi.com For example, decomposition temperatures of 280–300°C have also been reported. mdpi.com

The primary products resulting from the thermal decomposition of this compound are crystalline calciolangbeinite (K₂Ca₂(SO₄)₃) and amorphous potassium sulfate (K₂SO₄). mdpi.comspbu.ruresearchgate.netqut.edu.au This decomposition occurs following the main dehydration event at approximately 200°C. spbu.ruresearchgate.net High-temperature X-ray diffraction (XRD) and infrared emission spectroscopy (IES) have been instrumental in identifying these products. researchgate.net

The reaction can be summarized as the breakdown of the this compound structure into a more stable anhydrous crystalline phase and an amorphous phase. mdpi.comresearchgate.net

The transformation of this compound upon heating is not a simple decomposition but involves a solid-state recrystallization process. researchgate.netqut.edu.au During this reaction, water and amorphous K₂SO₄ diffuse out of the original this compound lattice. researchgate.net This diffusion and rearrangement of the constituent ions lead to the formation of the new crystalline structure of K₂Ca₂(SO₄)₃. researchgate.net This mechanism highlights a process where the crystal structure reorganizes itself into a new, more thermally stable configuration.

The kinetics of this compound's thermal decomposition are influenced by the physical characteristics of the particles, specifically their size and morphology. researchgate.net Larger this compound particles exhibit a slower decomposition rate. researchgate.netqut.edu.au This is attributed to the slower diffusion of water and K₂SO₄ out of the larger crystal lattice. researchgate.net

Solid-State Recrystallization Mechanisms

High-Pressure Behavior and Phase Transitions

The application of high pressure to this compound induces changes in its crystal structure, leading to phase transitions.

High-pressure powder X-ray diffraction studies on this compound have been conducted up to 20 GPa. mdpi.comresearchgate.net These baric compression studies reveal that the unit-cell parameters (a, b, and c) of this compound decrease with increasing pressure up to about 10 GPa, while the β angle increases. mdpi.com

A potential first-order phase transition is indicated at approximately 10 GPa. mdpi.comresearchgate.net This transition is marked by a noticeable shift in all the unit-cell parameters. mdpi.com Upon decompression, the high-pressure phase of this compound becomes partially amorphized. mdpi.comresearchgate.net The maximum compression is observed along the larger diagonal of the ac parallelogram, which is also the direction of the largest thermal expansion, a typical behavior for monoclinic structures. mdpi.com Further investigation, potentially using single-crystal high-pressure synchrotron measurements, would be necessary to fully understand the nature of this phase transition. mdpi.com

Baric Compression Studies and Pressure-Induced Phase Transitions

Lattice Dynamics under Extreme Conditions

The crystalline lattice of this compound exhibits significant and non-uniform changes in response to thermal energy and pressure, highlighting its anisotropic nature.

This compound demonstrates a strongly anisotropic character in its thermal expansion, a property that is maintained over a wide temperature range from -180 °C to 240 °C. researchgate.netmdpi.com This means the crystal expands at different rates along its different crystallographic axes upon heating. The most significant thermal expansion occurs along the α₁₁ direction, which is consistent with the layered architecture of the crystal and the elongation of weak K–O bonds. researchgate.netmdpi.com In contrast, a minor thermal expansion is observed along the α₂₂ direction, which lies within the plane of the [Ca(SO₄)₂]²⁻ layer. researchgate.netmdpi.comcitedrive.comsciprofiles.com

The thermal expansion coefficients derived from powder X-ray diffraction and single-crystal X-ray diffraction are detailed in the tables below.

Table 1: Thermal Expansion Coefficients of this compound (Powder XRD) Data sourced from studies conducted between -180°C and 250°C. mdpi.com

| Coefficient | Value (×10⁻⁶ °C⁻¹) |

| α₁₁ | 47.8 |

| α₂₂ | 10.3 |

| α₃₃ | 25.1 |

| αV (Volumetric) | 83.7 |

Table 2: Thermal Expansion Coefficients of this compound (Single-Crystal XRD) Data sourced from studies conducted between -180°C and 250°C. mdpi.com

| Coefficient | Value (×10⁻⁶ °C⁻¹) |

| α₁₁ | 49.3 |

| α₂₂ | 10.8 |

| α₃₃ | 24.1 |

| αV (Volumetric) | 84.8 |

Detailed studies have established the stability fields for this compound. Research indicates that the crystal structure of this compound is stable and does not undergo any phase transitions across a broad temperature spectrum, specifically from -180 °C to 240 °C. researchgate.netmdpi.comcitedrive.comsciprofiles.com However, its stability diminishes at higher temperatures. google.comgoogle.com Above approximately 200 °C, this compound begins a process of dehydration and decomposition, transforming into K₂Ca₂(SO₄)₃ and amorphous K₂SO₄. mdpi.com Some studies note two main stages of thermal effects, one between 267–323 °C and another between 429–491 °C, a variance likely attributable to different experimental conditions. mdpi.com Generally, lower temperatures are more favorable for the synthesis and stability of this compound. google.comgoogle.com

Under high pressure, this compound remains stable up to a point. High-pressure synchrotron experiments have shown that a probable phase transition is initiated at 10 GPa. mdpi.comcitedrive.comsciprofiles.com These findings delineate the pressure limits of this compound's structural stability at ambient temperature.

Geological Occurrence and Paragenetic Associations

Pedogenic and Biogenic Occurrence

Formation in Cave Environments (e.g., Bat Guano Deposits)

Syngenite (K₂Ca(SO₄)₂·H₂O) is an uncommon potassium calcium sulfate mineral that occurs in several distinct geological settings, including as a diagenetic phase in marine evaporite deposits and as a volcanic sublimate. wikipedia.org A notable environment for its formation is within caves, where its genesis is directly linked to the presence of bat guano. wikipedia.orgwikipedia.org The interaction between leachates from bat droppings and urine with the surrounding rock and soil provides the necessary chemical constituents for this compound crystallization. uni.luatamanchemicals.com

This process typically occurs in arid or extremely dry cave conditions, which are essential for the preservation of the highly soluble minerals that form from guano. guidetopharmacology.org The formation involves chemical reactions between the potassium and sulfate ions derived from the guano and calcium from sources like limestone cave walls or calcite formations. uni.lunih.gov Documented occurrences of this compound in such environments include Murra-el-elevyn Cave, Dingo Dongo Cave, and Petrogale Cave in Western Australia, as well as Gcwihaba Cave in Botswana. nih.gov

Association with Phosphate and Other Sulfate Minerals in Cave Settings

In cave environments, this compound is found in association with a diverse suite of other minerals, particularly phosphates and other sulfates that also precipitate from guano-related solutions. wikipedia.orgnih.gov The specific mineral assemblage can vary depending on the local geochemistry of the cave. For instance, in the Wooltana Cave in Australia, this compound is found alongside dittmarite, biphosphammite, gorgeyite, brushite, and gypsum. guidetopharmacology.org In Murra-el-elevyn Cave, the associated minerals include biphosphammite, aphthitalite, monetite, whitlockite, and gypsum, among others. uni.lu A general list of associated minerals in cave settings includes biphosphammite, aphthitalite, monetite, whitlockite, uricite, brushite, and gypsum. wikipedia.orgwikipedia.orgnih.gov The presence of these phosphate and sulfate minerals is indicative of the complex chemical environment created by the decomposition of bat guano. ctdbase.org

| Associated Mineral | Chemical Formula | Mineral Class | Reference |

|---|---|---|---|

| Aphthitalite | (K,Na)₃Na(SO₄)₂ | Sulfate | wikipedia.orguni.lunih.gov |

| Ardealite | Ca₂(HPO₄)(SO₄)·4H₂O | Phosphate-Sulfate | ctdbase.org |

| Biphosphammite | (NH₄,K)H₂PO₄ | Phosphate | wikipedia.orgguidetopharmacology.org |

| Brushite | CaHPO₄·2H₂O | Phosphate | wikipedia.orgguidetopharmacology.org |

| Dittmarite | (NH₄)Mg(PO₄)·H₂O | Phosphate | guidetopharmacology.org |

| Gorgeyite | K₂Ca₅(SO₄)₆·H₂O | Sulfate | guidetopharmacology.org |

| Gypsum | CaSO₄·2H₂O | Sulfate | wikipedia.orguni.luguidetopharmacology.org |

| Monetite | CaHPO₄ | Phosphate | wikipedia.orguni.lu |

| Uricite | C₅H₄N₄O₃ | Organic | wikipedia.orgnih.gov |

| Whitlockite | Ca₉(Mg,Fe²⁺)(PO₄)₆(HPO₄) | Phosphate | wikipedia.orguni.lu |

Fluid Inclusion Geochemistry and Genesis

The study of fluid inclusions trapped within natural this compound crystals provides direct insight into the conditions of their formation, including the temperature and composition of the parent fluids.

Microthermometry of Fluid Inclusions in Natural this compound Crystals

Microthermometry is a technique used to determine the temperatures of phase changes within fluid inclusions upon heating and cooling. atamanchemicals.com Studies performed on this compound crystals (historically also known as kalushite) from the Kalush salt deposit in Ukraine have utilized this method to analyze primary and secondary fluid inclusions. atamankimya.comnih.gov These inclusions consist of an aqueous solution, a gas bubble, and sometimes solid phases. atamankimya.com By observing the temperatures at which phase changes like the disappearance of the gas phase (homogenization temperature) or the melting of ice occur, crucial data about the mineral's genesis can be obtained. atamanchemicals.comatamankimya.com

Determination of Crystallization Temperatures and Fluid Compositions

Microthermometric analysis of fluid inclusions in this compound from the Kalush deposit has revealed specific details about its crystallization process. The initial crystallization of this compound began at relatively elevated temperatures of 60–67°C. atamankimya.comnih.gov As the crystallization process continued, the temperature of the fluid decreased, falling to 40–47°C during the final stages of crystal growth. atamankimya.comnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Initial Crystallization Temperature | 60–67°C | Temperature at the start of this compound formation. atamankimya.com |

| Final Crystallization Temperature | 40–47°C | Temperature at the end of this compound formation. atamankimya.com |

| Fluid Salinity | 12.1–19.7 wt. % NaCl equiv. | Concentration of dissolved salts in the parent fluid. atamankimya.com |

| Eutectic Temperature | -22.4 to -22.6°C | Indicates a fluid composition within the NaCl-KCl-H₂O system. atamankimya.com |

Reconstruction of Formation Environments and Physicochemical Conditions

The fluid inclusion data allows for the reconstruction of the paleoenvironment in which the Kalush this compound formed. The genesis is attributed to the interaction of anhydrite and halite rocks with solutions rich in potassium chloride (KCl) and potassium sulfate (K₂SO₄). atamankimya.com The study suggests a two-stage process: initially, the crystals grew from solutions that were enriched in KCl. atamankimya.com Subsequently, the fluid composition evolved to become enriched in NaCl during the final stages of crystallization. atamankimya.com This detailed analysis of the trapped fluids provides a snapshot of the specific physicochemical conditions that prevailed during the formation of these evaporite-hosted this compound deposits.

Comparative Mineralogy with Related Sulfate Compounds

This compound's chemical formula, K₂Ca(SO₄)₂·H₂O, places it within a group of hydrated sulfate minerals. Its name, derived from the Greek for "related," alludes to its chemical similarity to polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O). wikipedia.orgnih.gov

A more recently discovered and closely related mineral is antofagastaite, Na₂Ca(SO₄)₂·1.5H₂O. ataman-chemicals.com While both are monoclinic calcium sulfates, antofagastaite features sodium instead of potassium and contains more water in its crystal structure. ataman-chemicals.comatamankimya.com Despite their structural similarities, no solid solution has been observed between the two minerals, and they can occur together in the same paragenetic association, each being chemically close to their respective end-members. ataman-chemicals.commetabolomicsworkbench.org The intrusion of additional water molecules into the this compound-type structure to form antofagastaite results in disorder in one of the two tetrahedral sulfate groups. ataman-chemicals.com

Other related minerals exist within the K₂O-CaO-SO₃-H₂O system, such as gorgeyite (K₂Ca₅(SO₄)₆·H₂O), which contains a different ratio of potassium, calcium, and sulfate. nih.govataman-chemicals.com Spectroscopic studies also draw comparisons between this compound and other common sulfates like gypsum (CaSO₄·2H₂O) and arcanite (K₂SO₄). easychem.org

| Feature | This compound | Antofagastaite |

|---|---|---|

| Formula | K₂Ca(SO₄)₂·H₂O | Na₂Ca(SO₄)₂·1.5H₂O |

| Dominant Alkali Metal | Potassium (K) | Sodium (Na) |

| Water Content | 1 molecule per formula unit | 1.5 molecules per formula unit |

| Crystal System | Monoclinic | Monoclinic |

| Solid Solution | No solid solution observed between them. ataman-chemicals.com |

Structural and Paragenetic Relationships with Antofagastaite (Na₂Ca(SO₄)₂·1.5H₂O)

This compound (K₂Ca(SO₄)₂·H₂O) and the more recently discovered mineral antofagastaite (Na₂Ca(SO₄)₂·1.5H₂O) share a close structural and paragenetic relationship. Antofagastaite, first described from the Coronel Manuel Rodríguez mine in the Antofagasta Province of Chile, is considered a structural relative of this compound. cambridge.orgmindat.orgrruff.info The key difference lies in the substitution of potassium by sodium and the incorporation of additional water molecules into the crystal lattice.

The structure of antofagastaite is composed of both ordered and disordered blocks. This disorder arises from the inclusion of extra H₂O molecules compared to the this compound structure, which in turn affects one of the two tetrahedral sulfate groups in antofagastaite. cambridge.orgmindat.orgresearchgate.net Despite their structural similarities in terms of symmetry, unit-cell parameters, and powder X-ray diffraction patterns, no solid solution has been observed between the two minerals. cambridge.orgresearchgate.net

A notable example of their paragenetic association is found in the Arsenatnaya fumarole at the Tolbachik volcano in Kamchatka, Russia. cambridge.org Here, antofagastaite occurs with this compound and blödite in the moderately hot zone of the fumarole, with temperatures ranging from 70–150°C. cambridge.org In this location, both minerals are found in close chemical proximity to their end-member compositions, highlighting their distinct nature despite their structural similarities. cambridge.orgresearchgate.net Antofagastaite forms as long prismatic to acicular crystals in cavities, closely associated with this compound. cambridge.orgrruff.info

The infrared (IR) spectra of the two minerals show distinct differences that can be used for identification. The IR spectrum of this compound features a single bending vibration band for water molecules at 1680 cm⁻¹, consistent with the single H₂O site in its structure. In contrast, antofagastaite shows an additional band at 1629 cm⁻¹ and another at 3598 cm⁻¹, which are indicative of the extra water molecules present in its structure. cambridge.org

Interrelationships within the Gypsum–this compound–Görgeyite System

The minerals gypsum (CaSO₄·2H₂O), this compound (K₂Ca(SO₄)₂·H₂O), and görgeyite (K₂Ca₅(SO₄)₆·H₂O) are often found in association with each other, particularly in evaporite deposits. researchgate.net The formation and stability of these minerals are closely linked and are dependent on factors such as temperature, pressure, and the concentration of ions in solution. researchgate.netnih.gov

Studies have shown that this compound can precipitate readily without the need for hydrothermal conditions. nih.govresearchgate.net Depending on the concentrations of potassium, calcium, and sulfate ions, this compound can precipitate in varying proportions with gypsum. nih.govresearchgate.net For instance, this compound can be synthesized at room temperature (22–25 °C) from a mixture of calcium sulfate dihydrate and potassium sulfate. mdpi.com

Görgeyite, a rarer mineral than this compound, is typically formed under hydrothermal conditions. researchgate.netnih.gov It is often found in evaporite deposits and hydrothermal veins, commonly associated with gypsum and pyrite. researchgate.net Experimental studies have demonstrated that with increasing temperature (from 25 to 150 °C at 1 atmosphere), a succession of minerals can be formed, starting with gypsum, followed by the formation of görgeyite at 100 °C. researchgate.net This suggests that in environments with fluctuating temperatures, these minerals can form in a sequential manner.

The interrelationships within this system are significant for understanding the geological processes in various environments, including on other planets like Mars, where calcium sulfates have been detected. nih.govresearchgate.net The presence of these mixed-cation sulfates can provide valuable information about the past aqueous environments and thermal conditions of a given location. researchgate.netnih.gov

Synthesis Methodologies and Controlled Crystallization

Aqueous Co-precipitation Techniques

Aqueous co-precipitation represents the conventional route for syngenite synthesis. d-nb.inforesearchgate.net This method involves the crystallization of the double salt from a solution containing the constituent ions. However, a significant drawback of this approach is the requirement for large volumes of water and an excess of potassium salt to ensure the formation of a pure product. d-nb.inforesearchgate.netresearchgate.net

The most common co-precipitation method involves reacting potassium sulfate (K₂SO₄) and calcium sulfate, typically in its dihydrate form, gypsum (CaSO₄·2H₂O), in an aqueous medium. d-nb.inforesearchgate.net The process relies on the dissolution of the reactants to provide the necessary potassium (K⁺), calcium (Ca²⁺), and sulfate (SO₄²⁻) ions in the solution, from which this compound precipitates due to its low solubility under specific conditions. mdpi.com

Alternative reactants can also be used to generate the required ions in solution. For instance, this compound can be synthesized through the interaction of hot solutions of calcium nitrate (Ca(NO₃)₂) and potassium sulfate (K₂SO₄), or by reacting calcium sulfate with potassium chloride (KCl) in water. mdpi.comresearchgate.netresearchgate.netresearchgate.netpreprints.org

The formation of this compound via aqueous precipitation is highly sensitive to both temperature and the molar ratio of the reactants in the solution.

Temperature: The stability of this compound decreases as the temperature rises. google.com Lower temperatures, generally below 40°C, favor the crystallization of this compound. mdpi.comamazonaws.com As the temperature increases to 80°C and 100°C, the formation of this compound is diminished, and another hydrated potassium calcium sulfate, görgeyite (K₂SO₄·5CaSO₄·H₂O), may be preferentially formed. d-nb.inforesearchgate.netamazonaws.com Research indicates that görgeyite crystallization is not observed at temperatures below 40°C. mdpi.com

Molar Ratios: A key factor in this compound synthesis is the need for a significant excess of potassium sulfate in the solution. d-nb.inforesearchgate.net To produce stable this compound, the concentration of K₂SO₄ in the solution must exceed approximately 4% w/w at 40°C, increasing to about 11% w/w at 100°C. google.comgoogle.com Studies have employed CaSO₄ to K₂SO₄ molar ratios as high as 1:50 to facilitate crystallization at room temperature. mdpi.comresearchgate.netresearchgate.netresearchgate.net An excess of calcium ions, conversely, can hinder the formation of this compound. amazonaws.com

Achieving high phase purity in co-precipitated this compound necessitates careful control over the solution's chemistry. The primary strategy for optimization is to use a surplus of potassium sulfate. d-nb.inforesearchgate.net When stoichiometric (1:1) molar amounts of K₂SO₄ and CaSO₄·2H₂O are used, particularly at elevated temperatures around 100°C, the resulting product is often the impurity phase görgeyite, not this compound. researchgate.net Therefore, maintaining a high concentration of potassium and sulfate ions relative to calcium ions is crucial to shift the crystallization equilibrium towards the formation of phase-pure this compound and prevent the precipitation of undesirable by-products. google.comresearchgate.net

Influence of Temperature and Molar Ratios on Precipitation

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a modern, solventless alternative for producing this compound. d-nb.info This high-energy milling process is considered more efficient, economical, and environmentally friendly than traditional aqueous methods because it eliminates the need for large quantities of water and avoids the generation of wastewater containing excess salts. d-nb.inforesearchgate.net

The mechanochemical synthesis of this compound is typically performed in high-energy planetary ball mills. d-nb.infomdpi.com This solventless process involves the direct grinding of a powder mixture of the reactants, usually potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O). d-nb.inforesearchgate.net The intense mechanical energy transferred to the powder during milling induces a solid-state chemical reaction, leading to the formation of this compound. d-nb.info Planetary mills are particularly effective due to their high energy input and user-friendly operation. d-nb.info

The yield and purity of mechanochemically synthesized this compound are highly dependent on several reaction parameters. The most critical factors identified are milling time and the rotational speed of the mill, while temperature and the ball-to-powder ratio (BPR) have been found to be less influential. d-nb.info

Grinding Time: There is a direct correlation between grinding time and this compound yield. Longer milling periods lead to a higher conversion of reactants into the final product. Research has shown a clear progression of the reaction over time. d-nb.info

Table 1: Effect of Grinding Time on this compound Yield Conditions: Room Temperature, 300 rpm, BPR of 10.

| Grinding Time (minutes) | This compound Yield (wt. %) |

|---|---|

| 5 | 2 |

| 20 | 87 |

| 60 | ~100 |

Data sourced from Schiefer and Plank (2021). d-nb.info

Milling Speed: The rotational speed of the mill, which dictates the impact energy of the collisions, significantly affects the reaction rate. Higher milling speeds accelerate the formation of this compound, allowing for quantitative yields in shorter times. d-nb.inforesearchgate.net

Table 2: Effect of Milling Speed on this compound Yield Conditions: Room Temperature, 30 min milling time, BPR of 10.

| Milling Speed (rpm) | This compound Yield (wt. %) |

|---|---|

| 200 | 54 |

| 400 | ~100 |

Data sourced from Schiefer and Plank (2021). researchgate.net

Other Parameters: The influence of the ball-to-powder ratio (BPR) and temperature has also been systematically studied.

Ball-to-Powder Ratio (BPR): Increasing the BPR can enhance the reaction rate, particularly at shorter milling times. For a 10-minute milling period at 300 rpm, increasing the BPR from 10 to 30 raised the this compound yield from 54% to 70%. However, after 30 minutes of milling, nearly quantitative yields (>94%) were achieved across all tested BPRs (10, 20, and 30). d-nb.info

Temperature: While conducting the synthesis at elevated temperatures (60°C and 100°C) resulted in higher initial yields compared to room temperature (e.g., at 10 minutes), extending the milling time to 30 minutes produced comparably high yields (~95%) regardless of the initial temperature. This indicates that a minor extension of the milling period is more effective and economical than heating the mill. d-nb.info

Control over Crystal Morphology and Size via Mechanochemistry

Mechanochemistry has emerged as a simple, environmentally friendly, and reproducible method for synthesizing this compound, offering significant control over the crystal's morphology and size. d-nb.inforesearchgate.net This solventless approach provides a notable advantage over traditional aqueous co-precipitation methods, which often produce large crystals and significant wastewater. d-nb.inforesearchgate.net

In a typical mechanochemical synthesis, potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O) are milled in a high-energy planetary mill. d-nb.info This process can yield phase-pure, sub-micrometer-sized this compound crystals. d-nb.inforesearchgate.net The morphology and size of the resulting this compound crystals are influenced by the milling parameters. Research has demonstrated that interground this compound produced through mechanochemistry forms monoclinic, prismatic crystals with soft edges, primarily of sub-micron size. d-nb.info These particles exhibit diameters ranging from approximately 50 to 500 nanometers and lengths from 100 nanometers to 2 micrometers. d-nb.info

In contrast, this compound produced by co-precipitation results in larger, monoclinic, bladed, or platy crystals with dimensions of approximately 1-3 micrometers in width and 10-30 micrometers in length. d-nb.info The ability of mechanochemistry to produce smaller, nano-sized crystals is advantageous for applications where this compound is used as a nucleation seed, such as in accelerating the hydration of anhydrite in construction materials. d-nb.inforesearchgate.netresearchgate.net

Table 1: Comparison of this compound Crystal Properties from Different Synthesis Methods

| Property | Mechanochemical Synthesis | Co-precipitation Synthesis |

|---|---|---|

| Crystal Morphology | Monoclinic, prismatic with soft edges | Monoclinic, bladed or platy |

| Crystal Size | ~50-500 nm (diameter), ~100 nm - 2 µm (length) | ~1-3 µm (width), ~10-30 µm (length) |

Source: Schiefer, C., & Plank, J. (2021). d-nb.info

Alternative Synthetic Pathways

Interaction of Carbonate-Sulfate Systems

This compound can be synthesized through the interaction of carbonate and sulfate systems. One method involves the reaction of calcium potassium carbonate (K₂Ca(CO₃)₂) with sulfuric acid (H₂SO₄). mdpi.com Another approach utilizes the reaction between calcium carbonate (CaCO₃) and aqueous solutions of potassium hydrosulfate (KHSO₄). mdpi.comresearchgate.net In the latter method, using a molar ratio of KHSO₄ to CaCO₃ of 2:1 is intended to promote the formation of this compound. mdpi.comresearchgate.net The concentration of the potassium hydrosulfate solution plays a crucial role in the final product composition. mdpi.comresearchgate.net

For instance, using a 0.5 M solution of KHSO₄ primarily yields gypsum (CaSO₄·2H₂O). mdpi.comresearchgate.net However, when the concentration is increased to 1.0 M and 2.0 M, this compound becomes the predominant phase, with only small amounts of gypsum remaining. mdpi.comresearchgate.net The resulting this compound powders from this method typically consist of particles with a plate-like morphology. mdpi.compreprints.org

Table 2: Influence of KHSO₄ Concentration on this compound Synthesis

| KHSO₄ Concentration | Predominant Phase | Gypsum Content (mass %) |

|---|---|---|

| 0.5 M | Gypsum (CaSO₄·2H₂O) | - |

| 1.0 M | This compound (K₂Ca(SO₄)₂·H₂O) | ≤ 7.9% |

| 2.0 M | This compound (K₂Ca(SO₄)₂·H₂O) | ≤ 1.9% |

Source: Boyarskaya, et al. (2024). mdpi.comresearchgate.net

By-Product Formation during Vinegar Fermentation

Historically, one of the earliest documented syntheses of this compound was as a by-product of vinegar fermentation in 1850. scirp.orgscirp.org The process of vinegar fermentation involves the conversion of ethanol to acetic acid by acetic acid bacteria. microbenotes.com While the precise mechanisms of this compound formation in this historical context are not extensively detailed in modern literature, it highlights an early, albeit unintentional, synthetic route. scirp.orgscirp.org

Formation from Phosphate and Hydrosulfate Interactions

This compound can be synthesized through the interaction of phosphate and hydrosulfate compounds. A documented method involves the reaction of calcium carbonate (CaCO₃) with aqueous solutions of potassium hydrosulfate (KHSO₄). mdpi.comresearchgate.net This reaction provides a pathway to form this compound, with the reaction's outcome being dependent on the concentration of the potassium hydrosulfate solution. mdpi.comresearchgate.net

Research has shown that powders primarily composed of this compound can be synthesized from 1M and 2M aqueous solutions of potassium hydrosulfate reacting with calcium carbonate powder. mdpi.com The resulting powders from these concentrations consist mainly of this compound particles with a plate-like morphology. mdpi.com It is important to note that while the starting materials involve a carbonate, the key interaction for this compound formation is between the calcium ions and the sulfate and potassium ions provided by the potassium hydrosulfate.

Crystallization Kinetics and Thermodynamics in Synthetic Systems

The formation of this compound is governed by specific kinetic and thermodynamic conditions within a synthetic system. In systems involving the reaction of calcium sulfate anhydrite (CaSO₄) and potassium sulfate (K₂SO₄) in the presence of water, this compound formation occurs relatively quickly, typically within 25-30 minutes. mdpi.com The addition of distilled water to a powder mixture of these two compounds initiates the reaction to form this compound. mdpi.com

Studies have shown that when a mixture of CaSO₄ and K₂SO₄ is exposed to air, it reacts with moisture, leading to the formation of this compound. mdpi.com In one such study, 80% of the theoretical amount of this compound formed within the first 10 hours, and 95% was formed after one week. mdpi.com

The thermal behavior of this compound has also been investigated. This compound decomposes at approximately 280-300 °C, which is a higher temperature than the decomposition of gypsum (around 150 °C). mdpi.com This decomposition is thought to result in a mixture of calcium sulfate anhydrite, potassium sulfate, and calciolangbeinite (K₂Ca₂(SO₄)₃). mdpi.com

The synthesis of this compound from calcium carbonate and potassium hydrosulfate solutions also demonstrates kinetic and thermodynamic controls. The concentration of the KHSO₄ solution dictates the final product, with higher concentrations favoring the formation of this compound over gypsum. mdpi.comresearchgate.net This suggests a thermodynamic preference for this compound formation under these specific reactant concentrations.

Applied Research and Broader Scientific Contexts

Syngenite in Cement and Construction Materials Science

This compound (K₂Ca(SO₄)₂·H₂O) is a double sulfate salt of potassium and calcium that plays a significant, though often complex, role in the chemistry of cement and other construction materials. Its formation and presence can have both detrimental and beneficial effects depending on the specific application and context.

This compound can form in Portland cement systems, particularly those with high levels of alkalis and sulfates. icevirtuallibrary.com Its genesis is typically the result of a reaction between potassium sulfate (arcanite), which is often present as an impurity in cement clinker, and calcium sulfate (gypsum or anhydrite), which is added during the grinding process to control setting time. icevirtuallibrary.comlpnu.ua The reaction requires only a small amount of water to initiate. icevirtuallibrary.com

In cement clinker, the primary elements like calcium, silicon, and aluminum are distributed within the main clinker minerals. However, potassium and sulfur can become concentrated locally in pores, forming arcanite (K₂SO₄). lpnu.ualp.edu.ua When this clinker is ground with gypsum (CaSO₄·2H₂O) and later mixed with water, the soluble arcanite reacts with the calcium sulfate to precipitate this compound crystals. lpnu.ualp.edu.ua The chemical reaction can be represented as:

K₂SO₄ (Arcanite) + CaSO₄·2H₂O (Gypsum) → K₂Ca(SO₄)₂·H₂O (this compound) + H₂O

This formation can also occur during cement storage under humid conditions, a phenomenon known as "air setting" or "pack setting," where atmospheric moisture is sufficient to trigger the reaction, leading to lumpiness in the cement. icevirtuallibrary.com The presence of this compound in the final cement can be an indicator of premature hydration. tamu.edu

During the early stages of cement hydration, the formation of this compound is a key reaction, especially in cements with high alkali content. researchgate.nettrb.org When water is added to the cement, the highly soluble alkali sulfates, like arcanite, dissolve rapidly, increasing the concentration of potassium ions in the pore solution. this compound formation is particularly favorable in pore solutions where the potassium concentration exceeds 0.35 molar. trb.org

The precipitation of this compound crystals, which often have an elongated, rail-like, or needle-like morphology, occurs within the first few hours of hydration. lpnu.uaresearchgate.nettrb.orgiccc-online.org These crystals can bridge the water-filled spaces between cement particles. trb.org This interaction contributes to the stiffening of the cement paste. The formation of this compound can significantly alter the rheological properties of the fresh cement paste, leading to a loss of fluidity. iccc-online.orgresearchgate.net This rapid stiffening caused by this compound precipitation is a form of "false set," an apparent setting of the mixture that can sometimes be overcome with continued mixing. trb.org

While this compound's role in early stiffening can be considered a part of the normal hydration process in some cements, its formation is often viewed as undesirable and an indicator of potential problems. researchgate.net The rapid formation of this compound crystals can cause a premature and accelerated stiffening of the cement paste, which negatively impacts the workability of concrete. lpnu.ua This can lead to destructive phenomena within the paste, increasing its porosity and reducing its early strength. lpnu.ua

The presence of this compound is a key factor in "pack set" or "air setting," where cement stored in bags hardens due to moisture, forming lumps and reducing its quality. icevirtuallibrary.com In hardened concrete, the formation of this compound is generally not associated with long-term sulfate attack in the same way as ettringite, but its presence can be an indicator of high alkali and sulfate concentrations in the initial mix, which can have other durability implications. nist.gov Therefore, the detection of this compound in cement can signify issues with the clinker chemistry or improper storage, flagging a potential for poor performance. tamu.eduresearchgate.net

In contrast to its often undesirable role in Portland cement, this compound is an effective and beneficial hydration activator for binders based on anhydrite (CaSO₄). d-nb.infodntb.gov.ua Anhydrite, particularly synthetic forms like flue gas desulfurization (FGD) anhydrite, has a low water solubility, and its reaction with water to form gypsum is very slow. d-nb.info To make it a viable binder for applications like self-leveling floor screeds, its hydration needs to be accelerated. d-nb.info

Adding potassium sulfate (K₂SO₄) can achieve this, but it works by first forming this compound in-situ, which then acts as a nucleation seed for gypsum crystallization. d-nb.infobauchemie-tum.de However, using K₂SO₄ directly can lead to undesirable side effects like salt efflorescence. d-nb.info A more effective approach is to add pre-synthesized, sub-micrometer-sized this compound crystals directly to the anhydrite binder. d-nb.inforesearchgate.net These fine this compound particles provide numerous nucleation sites, strongly promoting and accelerating the hydration of anhydrite to gypsum, which increases the strength and hardening rate of the binder. d-nb.infomdpi.com This application leverages the seeding capability of this compound to improve the performance of calcium sulfate-based building materials. mdpi.com

Impact as an Undesirable Component and Degradation Indicator

Astrobiological and Planetary Geological Analog Studies

The study of this compound extends beyond terrestrial construction into the realm of planetary science, where it serves as a valuable analog mineral for understanding the geology and potential past habitability of Mars. researchgate.net Large-scale hydrated sulfate deposits have been identified on the Martian surface by various orbiters and rovers. researchgate.netfrontiersin.org These deposits are crucial for deciphering the history of water on Mars. researchgate.net

While common calcium sulfates like gypsum and anhydrite have been detected, the spectral data from Mars cannot always be fully explained by these minerals alone. researchgate.netresearchgate.net This suggests the presence of mixed-cation sulfates, for which this compound is a key example. researchgate.net The formation of this compound does not require extreme hydrothermal conditions and can precipitate from solutions containing potassium and calcium sulfates, conditions that could have existed in evaporating bodies of water on ancient Mars. researchgate.net

Studying the formation pathways and spectral signatures of this compound and related minerals helps scientists interpret data from Mars. researchgate.net For instance, research into the gypsum-syngenite-görgeyite system provides a framework for understanding potential mineral assemblages in Martian evaporite deposits. researchgate.net These terrestrial analog studies are critical for building the knowledge base needed to identify minerals and infer the geochemical conditions of past Martian environments, which is fundamental to the search for ancient life. frontiersin.orgwikipedia.org

Interpretation of Spectroscopic Data from Mars Missions (e.g., OMEGA, CRISM)

Data from orbital spectrometers on Mars, such as the Observatoire pour la Minéralogie, l'Eau, les Glaces et l'Activité (OMEGA) on the Mars Express and the Compact Reconnaissance Imaging Spectrometer for Mars (CRISM) on the Mars Reconnaissance Orbiter, have revealed extensive sulfate deposits on the Martian surface. researchgate.netnih.govcambridge.org While direct identification of this compound from this orbital data remains a topic of ongoing research, the spectral information gathered has been crucial in constraining the possible mineralogical compositions. The detection of both calcium and potassium, alongside sulfate signatures, has led to the hypothesis that mixed-cation sulfates like this compound could be present. nih.govcambridge.org

Laboratory-based spectroscopic studies, particularly using Visible-Near Infrared (VisNIR) and Raman spectroscopy, are essential for building spectral libraries that aid in the interpretation of data from Mars. researchgate.netnih.gov These studies provide the necessary ground truth to compare with the spectral data returned from Martian missions. For instance, research has demonstrated that the VisNIR spectra of synthesized this compound can help in the interpretation of salt deposit data acquired by OMEGA and CRISM. researchgate.netnih.gov The presence of certain spectral features in the Martian data that cannot be fully explained by common calcium sulfate polymorphs alone suggests the presence of other sulfate minerals, with this compound being a plausible candidate. nih.gov It has been suggested that an unknown sulfate detected by OMEGA and CRISM, which is rich in magnesium and calcium, could potentially be this compound or the related mineral görgeyite. cambridge.org

Modeling Mineral Formation under Extraterrestrial Conditions

Understanding the conditions under which this compound can form is critical to assessing its potential abundance on Mars. Thermodynamic modeling and laboratory experiments have shown that this compound can precipitate from aqueous solutions containing appropriate concentrations of potassium, calcium, and sulfate ions. researchgate.net Notably, these studies indicate that the formation of this compound does not necessarily require hydrothermal conditions, meaning it could form in a variety of Martian environments, including through the evaporation of brines. researchgate.netnih.gov

Research has demonstrated that this compound can readily precipitate alongside gypsum, with the proportions of each mineral depending on the specific ion concentrations in the parent solution. researchgate.netnih.gov Furthermore, studies have explored the stability of this compound under conditions relevant to Mars, such as varying temperatures. researchgate.net Thermo-Raman spectroscopy has been used to monitor the phase transformations of this compound at different temperatures, providing insights into its stability and potential alteration pathways on the Martian surface. researchgate.net These models and experiments are crucial for predicting where this compound might be found on Mars and for understanding the planet's past aqueous environments. mdpi.com

This compound in Cultural Heritage Science

This compound has emerged as a compound of interest in the field of cultural heritage science, where it is primarily identified as a degradation product in historical artworks. Its presence can provide clues about the original materials used by artists and the subsequent chemical alterations that have occurred over time.

Identification as a Degradation Product in Historical Pigment Layers

This compound has been identified as a secondary mineral in the paint layers of several historical artworks. mdpi.com It is often found in areas containing arsenic sulfide pigments, such as orpiment (As₂S₃), and is believed to form as a result of the degradation of these pigments. mdpi.comesrf.fr For example, this compound has been detected in the "fake-gilded" decorations of a 13th-century painting by Cimabue, where it is associated with the alteration of orpiment. esrf.frrsc.org Similarly, it has been found in a 17th-century Dutch painting in areas originally painted with orpiment. mdpi.com The formation of this compound in these contexts is thought to involve the reaction of sulfate ions, which can be formed from the oxidation of the sulfide in the original pigment, with potassium and calcium ions present in the paint layers or ground. rsc.org

Advanced analytical techniques, such as macroscopic X-ray powder diffraction (MA-XRPD), have been instrumental in identifying and mapping the distribution of degradation products like this compound in paintings. kuleuven.be This non-invasive technique allows for the visualization of crystalline phases within the paint layers, revealing the extent of alteration. kuleuven.be

Investigation of Interactions with Organic Pigments and Substrates

The interaction of this compound with organic components of paint, such as proteinaceous binders (e.g., egg tempera), is an area of active investigation. researchgate.net The chemical environment within a paint layer is complex, and the presence of a secondary mineral like this compound can influence the stability of the surrounding materials. The formation of this compound can be influenced by the presence of other materials in the paint, such as gypsum and potassium-containing compounds. uniroma1.it

Research into the degradation of proteinaceous binders in the presence of various inorganic pigments has shown that the pigments can affect the thermal stability and structure of the proteins. rsc.org While specific studies on the direct interaction between this compound and organic binders are less common, the general principles of pigment-binder interactions are relevant. The formation of this compound could potentially alter the local pH and introduce soluble salts, which could in turn affect the stability of the organic binder.

Postulated Role as a Pigment Substrate in Historical Artworks

An intriguing and less common hypothesis is the potential use of this compound as a substrate for organic lake pigments in historical artworks. mdpi.comresearchgate.net Lake pigments are created by precipitating an organic dye onto an inert, inorganic substrate. The identification of this compound in a yellow glaze layer of a 13th-century painting by Margarito d'Arezzo, where no evidence of an organic dye could be found, has led to the postulation that it may have served as the original substrate for a now-faded yellow lake pigment. mdpi.comresearchgate.net

Exploratory experiments have been conducted to investigate whether this compound could have been used as a white substrate for adsorbing a yellow dye. mdpi.com While these experiments have shown that it is possible in principle, the stability of this compound as a pure substrate during the pigment-making process is dependent on specific conditions. mdpi.comresearchgate.net The more common explanation for the presence of this compound in paintings remains its formation as a degradation product. mdpi.com However, the possibility of its use as a substrate, particularly in early paintings where materials and techniques were diverse, remains an area of interest for art historians and conservation scientists. researchgate.net

Environmental and Industrial Relevance

While not a widely exploited industrial mineral, this compound does have relevance in certain industrial and environmental contexts. It is known to form in evaporite deposits and can be a component of certain types of industrial byproducts. ontosight.aiwikipedia.org

In the context of the cement industry, this compound is generally considered an undesirable component in Portland cement clinker. mdpi.com However, it can be used as an additive to increase the strength and hardening rate of sulfate cements. mdpi.com Research has also explored the synthesis of this compound for potential applications, such as an effective hydration activator for anhydrite in construction systems. researchgate.net

From an environmental perspective, the formation of this compound is relevant to the management of certain industrial waste streams. For example, in processes involving the treatment of wastewater with high concentrations of sulfates and potassium, the precipitation of this compound could be a potential pathway for nutrient and salt recovery. watereurope.eu

Formation in Salt Stains on Building Materials

This compound has been identified as a component of salt stains on building materials, particularly bricks and cement. qut.edu.auscirp.org Its formation is often associated with the presence of gypsum (CaSO₄·2H₂O). qut.edu.auscirp.org The process typically involves the reaction of potassium-containing solutions with calcium sulfate. In hardened cement with a relatively high potassium content, this compound can also be found. rockidentifier.com The presence of this compound, along with other soluble salts, can contribute to the efflorescence and deterioration of building facades.

The formation of this compound on building materials is a result of chemical interactions between the components of the materials and environmental factors. For instance, leached alkaline and alkaline-earth ions like K⁺ and Ca²⁺ from glass and other building materials can react with atmospheric pollutants such as sulfur dioxide (SO₂) in the presence of humidity to form sulfate deposits. elsevier.es These deposits, which can include both gypsum and this compound, can damage the material's surface. elsevier.es

Research has also explored the deliberate synthesis of this compound for use in building materials. A composition containing both this compound and struvite-K (KMgPO₄·6H₂O) has been developed for use in hybrid building materials like board panels. google.com In this application, the reactions to form this compound and struvite-K are controlled to optimize the properties of the final product. google.com

Occurrence as an Intermediate in Fertilizer Production

This compound is recognized as an intermediate, and often unwanted, product in the manufacturing of certain fertilizers. d-nb.info Specifically, it can form during the production of potassium sulfate (K₂SO₄). d-nb.info One method for producing mineral fertilizers involves using naturally occurring polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O), where this compound can be formed as an intermediate. qut.edu.auscirp.org

The formation of this compound can also be a deliberate step in processes designed to recover potassium. For example, processes have been developed where this compound is synthesized from potassium chloride, calcium sulfate, and another sulfate source. google.com The this compound is then decomposed to produce other potassium-based fertilizers like potassium nitrate (KNO₃). google.com In the transformation of biomass power plant ash into composite fertilizers, this compound is a key reaction product. mdpi.com The porous this compound-containing material can then be further reacted with ammonium nitrate solution to create a slow-releasing ammonium-ion source for soils. mdpi.com

The conditions for this compound formation in these processes are critical. It is reported to form in the presence of excess potassium ions and at ambient temperatures. d-nb.info At higher temperatures, other double salts like görgeyite (K₂Ca₅(SO₄)₆·H₂O) may be formed instead. d-nb.info

Formation during Treatment of Liquid Manure

The treatment of liquid manure, particularly from pigs and calves, with sulfuric acid (H₂SO₄) can lead to the formation of this compound. qut.edu.auresearchgate.net This process is undertaken to "fix" the ammonium present in the manure, converting it into less volatile ammonium sulfate, which is a valuable fertilizer component. qut.edu.aufishersci.ca

During this treatment, the sulfuric acid reacts with the various components of the manure. The presence of both potassium and calcium in the manure, combined with the added sulfate from the sulfuric acid, creates the necessary conditions for this compound to precipitate. qut.edu.au Vibrational spectroscopic studies have been used to identify and characterize the this compound formed in this process. qut.edu.auresearchgate.net The thermal decomposition of this this compound has also been studied, showing it dehydrates and decomposes around 200 °C.

The formation of this compound in this context is part of a broader strategy to manage agricultural waste and recover valuable nutrients. The resulting solid material, containing this compound and other compounds like struvite, can be used as a fertilizer. nih.gov

Formation during Gaseous Corrosion Processes

This compound can be formed as a secondary corrosion product on the surface of materials like glass when exposed to certain gaseous pollutants. openedition.org Specifically, the interaction of leached cations from the glass, such as potassium and calcium, with sulfur dioxide (SO₂) and water vapor can lead to the formation of this compound and gypsum. qut.edu.auopenedition.org This process contributes to the deterioration and loss of transparency in glass. openedition.org

Research has shown that in the gaseous corrosion of K₂O-CaO-SiO₂ glasses using water vapor and SO₂ gas, this compound forms alongside arcanite (K₂SO₄) and gypsum. qut.edu.au Similarly, in the context of cement production, alkali sulfates like this compound can form during clinker production due to the reaction with SO₂ at high temperatures. d-nb.info The formation of these compounds is a significant factor in the recirculation and condensation processes within cement kilns. d-nb.info

Q & A